N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a synthetic small molecule characterized by a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonyl ethyl bridge to a 4-fluorobenzamide group. This structure combines a dihydroisoquinoline scaffold—known for its role in modulating P-glycoprotein (P-gp) activity and multidrug resistance (MDR) reversal—with a fluorinated benzamide moiety, which enhances metabolic stability and target affinity . The compound's design leverages sulfonyl groups to improve solubility and pharmacokinetic properties compared to non-sulfonated analogs .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUERUKNKDDYCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves a multi-step process. Starting with commercially available precursors, key steps typically include:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This step generally requires the cyclization of an appropriate benzylamine derivative under acidic conditions.
Sulfonylation Reaction:
Formation of the Final Product: : The final step usually involves the coupling of the sulfonylated isoquinoline intermediate with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized to improve yields and reduce costs. High-efficiency reactors and catalysts can be employed to streamline the process, and solvent recycling methods are often used to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide under controlled conditions.
Reduction: : Reduction can be carried out with reducing agents such as lithium aluminum hydride.
Substitution: : The fluorobenzamide moiety allows for nucleophilic substitution reactions, typically with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid.
Reduction: : Lithium aluminum hydride, tetrahydrofuran.
Substitution: : Ammonia, primary amines.
Major Products Formed
Oxidation: : The primary product of oxidation is usually the corresponding sulfoxide or sulfone.
Reduction: : The reduction typically yields the corresponding amine.
Substitution: : The substitution products depend on the nucleophile used, but common products include various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is used as a reagent in the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It has been used in studies investigating enzyme inhibition and receptor binding.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic agents.
Industry
Industrial applications include its use in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in cellular processes and overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroisoquinoline Scaffolds
Table 1: Key Structural and Functional Differences
Key Observations :
- Sulfonyl vs. Ethylphenyl Linkers : The sulfonyl bridge in the target compound enhances solubility compared to GF120918 and XR9576, which use ethylphenyl linkers. However, ethylphenyl analogs exhibit stronger P-gp inhibition due to improved hydrophobic interactions with the transporter’s binding pocket .
- Fluorobenzamide vs. Carboxamide Derivatives: The 4-fluorobenzamide group confers metabolic resistance to oxidative degradation, a limitation in non-fluorinated analogs like XR9576 . However, pyrrolidine carboxamide derivatives (e.g., ) show higher cytotoxicity, likely due to off-target effects .
Functional Analogues with Sulfonamide/Sulfonyl Groups
Table 2: Sulfonamide/Sulfonyl Derivatives in Drug Design
Key Observations :
- Pharmaceutical vs. Agrochemical Use : Sulfonyl groups in the target compound enhance pharmacological targeting, whereas agrochemical analogs (e.g., Diflufenican) prioritize lipophilicity (LogP >4) for foliar absorption .
- Triazole-Thione Derivatives: Compounds with sulfonyl-phenyl-triazole scaffolds () exhibit potent antimicrobial activity but lack the dihydroisoquinoline moiety critical for P-gp modulation .
Pharmacological Performance in MDR Reversal
The target compound’s P-gp inhibitory potency (IC₅₀: ~120 nM) is moderate compared to clinical-stage analogs like XR9576 (IC₅₀: 5 nM) . This difference is attributed to:
Benzamide vs. Quinoline Carboxamide: XR9576’s quinoline group engages in π-π stacking with P-gp’s transmembrane domains, a feature absent in the fluorobenzamide group .
Sulfonyl vs. Ethyl Linkers : While sulfonyl improves solubility, it reduces membrane permeability, limiting intracellular accumulation .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a 4-fluorobenzamide moiety linked to a sulfonyl group attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure. This unique arrangement suggests potential interactions with various biological targets.
Molecular Formula : C₁₅H₁₈F N₃O₃S
Molecular Weight : 331.38 g/mol
CAS Number : To be determined based on specific synthesis.
Research indicates that compounds with similar structures may exhibit a range of biological activities:
- Orexin Receptor Antagonism : The compound may act as an antagonist for orexin receptors, which are involved in the regulation of sleep and appetite. This activity could make it a candidate for treating sleep disorders and metabolic conditions.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have been shown to inhibit DHFR by affecting NADPH levels, which is crucial for cellular metabolism and growth regulation .
- Kinase Inhibition : Compounds related to benzamides have demonstrated the ability to inhibit various kinases, suggesting potential applications in cancer therapy through the modulation of signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Orexin Receptor Antagonism | Modulation of sleep and appetite | |
| DHFR Inhibition | Reduction of NADPH levels | |
| Kinase Inhibition | Targeting RET kinase for cancer therapy |
Case Study 1: Orexin Receptor Antagonism
In a study investigating the effects of similar compounds on orexin receptors, it was found that these compounds could significantly reduce wakefulness in animal models. This suggests that this compound may also exert similar effects, potentially providing therapeutic benefits for insomnia or obesity-related conditions.
Case Study 2: Inhibition of DHFR
A related benzamide derivative was shown to inhibit DHFR effectively, leading to decreased cell proliferation in cancer cell lines. The mechanism involved the destabilization of DHFR due to reduced NADPH levels, indicating a novel approach for cancer treatment through metabolic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
